molecular formula C17H12F3N5O3 B2880510 methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate CAS No. 1396881-17-6

methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate

Cat. No.: B2880510
CAS No.: 1396881-17-6
M. Wt: 391.31
InChI Key: GUNDMEPXJKWDFF-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a complex organic compound featuring a trifluoromethyl group, a tetrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-(trifluoromethyl)benzonitrile can react with sodium azide in the presence of a suitable catalyst to form 4-(trifluoromethyl)phenyl tetrazole.

  • Amidation: : The tetrazole derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to form the carboxamido intermediate. This step often requires coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

  • Esterification: : Finally, the carboxylic acid group of the intermediate is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or a base like sodium methoxide to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

  • Substitution: : The trifluoromethyl group and the tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoic acid.

    Reduction: Formation of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.

Medicine

In medicine, compounds containing the tetrazole ring are investigated for their potential as antihypertensive agents, due to their ability to inhibit angiotensin-converting enzyme (ACE). The trifluoromethyl group further enhances the pharmacokinetic properties of these molecules.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances binding affinity and metabolic stability, making the compound more effective.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoic acid
  • Methyl 4-(2-(4-fluorophenyl)-2H-tetrazole-5-carboxamido)benzoate

Uniqueness

Compared to similar compounds, methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate stands out due to the combined presence of the trifluoromethyl group and the tetrazole ring. This combination imparts unique chemical and biological properties, such as enhanced metabolic stability and increased binding affinity to biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O3/c1-28-16(27)10-2-6-12(7-3-10)21-15(26)14-22-24-25(23-14)13-8-4-11(5-9-13)17(18,19)20/h2-9H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNDMEPXJKWDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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